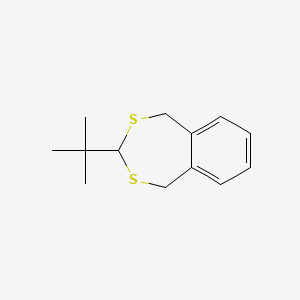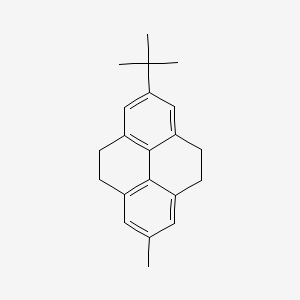
2-Tert-butyl-7-methyl-4,5,9,10-tetrahydropyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butyl-7-methyl-4,5,9,10-tetrahydropyrene is a substituted pyrene derivative Pyrene is a polycyclic aromatic hydrocarbon known for its extended rigid structure and photophysical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyl-7-methyl-4,5,9,10-tetrahydropyrene typically involves indirect methods due to the challenges associated with direct substitution of pyrene. One common approach is the Friedel-Crafts alkylation, where tert-butyl chloride is used as the electrophile . The reaction conditions often require a strong Lewis acid catalyst, such as aluminum chloride, to facilitate the substitution.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis techniques. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for achieving high yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the aromatic ring or the substituents. Hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic aromatic substitution is possible, especially at the less sterically hindered positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in the presence of a Lewis acid for bromination.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Hydrogenated derivatives.
Substitution: Halogenated or nitrated pyrene derivatives.
Applications De Recherche Scientifique
2-Tert-butyl-7-methyl-4,5,9,10-tetrahydropyrene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Tert-butyl-7-methyl-4,5,9,10-tetrahydropyrene involves its ability to participate in π-stacking interactions and hydrophobic effects. These interactions are crucial for its binding to nucleic acids and proteins. The molecular targets include aromatic residues in proteins and the bases in nucleic acids, facilitating non-covalent binding and stabilization .
Comparaison Avec Des Composés Similaires
- 2-Methyl-4,5,9,10-tetrahydropyrene
- 2-Ethoxy-7-tert-butyl-4,5,9,10-tetrahydropyrene
- 2-Propoxy-7-tert-butyl-4,5,9,10-tetrahydropyrene
- 2-Acetyl-4,5,9,10-tetrahydropyrene
Comparison: Compared to its analogs, 2-Tert-butyl-7-methyl-4,5,9,10-tetrahydropyrene is unique due to the presence of both tert-butyl and methyl groups, which influence its steric and electronic properties. This combination enhances its stability and modifies its reactivity, making it a valuable compound for specific applications in materials science and biological research .
Propriétés
Numéro CAS |
108545-97-7 |
|---|---|
Formule moléculaire |
C21H24 |
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
2-tert-butyl-7-methyl-4,5,9,10-tetrahydropyrene |
InChI |
InChI=1S/C21H24/c1-13-9-14-5-7-16-11-18(21(2,3)4)12-17-8-6-15(10-13)19(14)20(16)17/h9-12H,5-8H2,1-4H3 |
Clé InChI |
YHWAEYMNWLCFFP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C3C(=C1)CCC4=CC(=CC(=C43)CC2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


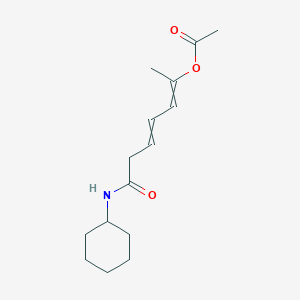
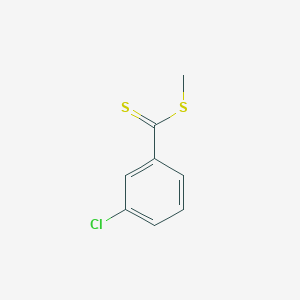
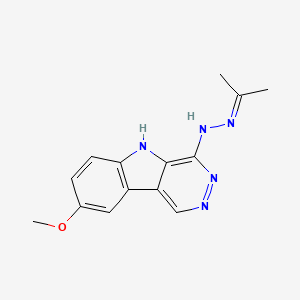
![S-[4-(4-Hydroxyphenoxy)butyl] dimethylcarbamothioate](/img/structure/B14330230.png)

![3-[2-(4-Amino-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-1,5-disulfonic acid](/img/structure/B14330241.png)
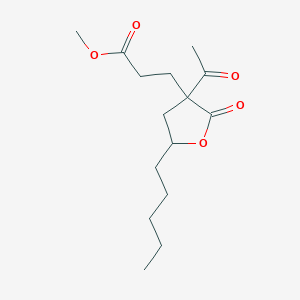
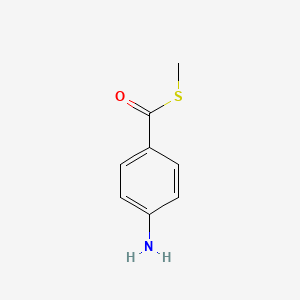
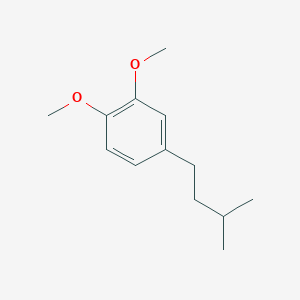
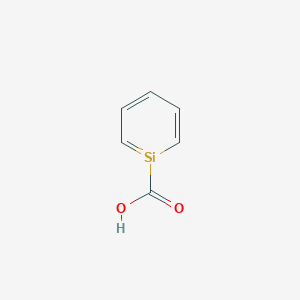
![1-(2-Chloroethyl)-4-[(2-methylphenyl)methyl]piperazine](/img/structure/B14330259.png)
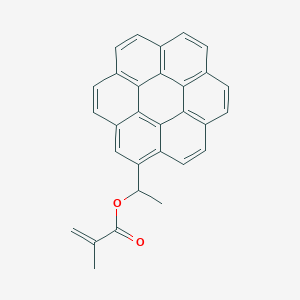
![[3-(2-Methylphenyl)-1-phenylpropyl]phosphonic acid](/img/structure/B14330277.png)
